molecular formula C20H13Cl2N3O2 B2505740 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide CAS No. 946386-97-6

3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide

Cat. No. B2505740
CAS RN: 946386-97-6
M. Wt: 398.24
InChI Key: NRNFNJHRUVDONP-UHFFFAOYSA-N
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Description

The compound "3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide" is a chemically synthesized molecule that may be related to various pharmacological research areas. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their potential biological activities, which can be extrapolated to understand the possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of key intermediates like quinoxalin-2-carboxylic acid, which is coupled with various amines to produce a series of quinoxalin-2-carboxamides . Another method reported is the one-pot synthesis of oxazoloquinoline derivatives using sulfamic acid as a catalyst, which suggests that similar methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of triazoloquinoline derivatives involves the use of piperidine-4-carboxamides, indicating the versatility of quinoline derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often complex and can be confirmed by spectral data . The crystal structures of isomeric quinolines reveal the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs, which could be relevant for understanding the molecular structure of "3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide" . Furthermore, the planarity of the molecule and intramolecular hydrogen bonding are significant factors in the stability and reactivity of such compounds .

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be quite diverse. For instance, the antagonistic activity towards the 5-HT3 receptor suggests that these compounds can interact with biological targets through hydrophobic interactions . The presence of various functional groups in the quinoline derivatives provides multiple sites for reactions, which could be exploited in the design of new compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and π-π interactions can affect the compound's solubility, melting point, and overall stability . The crystallographic analysis provides insights into the supramolecular arrangements, which are generated from combinations of various intermolecular interactions . These properties are crucial for the compound's behavior in biological systems and its potential as a pharmacological agent.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of compounds similar to 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide have been explored, demonstrating intricate arrangements generated through combinations of various interactions like C–H⋯X, C–X⋯π, and π⋯π interactions. These structural studies aid in understanding the molecular frameworks and potential applications in various fields, such as materials science or pharmaceuticals (de Souza et al., 2015).

Antimicrobial and Antitumor Activities

Compounds structurally related to 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide have demonstrated significant antimicrobial and antitumor activities. These activities are attributed to the structural motifs present in the compounds, potentially leading to applications in developing new therapeutic agents (Özyanik et al., 2012). Furthermore, some compounds exhibit high efficiency in vitro screening, suggesting their applicability in biological and medicinal fields (Khalifa et al., 2015).

Synthetic Applications

The compound's structure lends itself to various synthetic transformations, leading to the creation of novel derivatives with potential biological activities. These synthetic pathways expand the chemical diversity and potential applications of compounds based on the core structure of 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide, offering new avenues for drug discovery and materials science (Yasaei et al., 2019).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2/c1-11-16(19(25-27-11)17-13(21)7-3-8-14(17)22)20(26)24-15-9-2-5-12-6-4-10-23-18(12)15/h2-10H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNFNJHRUVDONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide

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